molecular formula C9H9N3 B062798 1,3,5-Cyclohexanetricarbonitrile CAS No. 183582-92-5

1,3,5-Cyclohexanetricarbonitrile

Cat. No.: B062798
CAS No.: 183582-92-5
M. Wt: 159.19 g/mol
InChI Key: VMUOSHREZKXCIV-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexanetricarbonitrile is an organic compound with the molecular formula C9H9N3. It is a tricyanocyclohexane derivative, characterized by three cyano groups attached to a cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

1,3,5-Cyclohexanetricarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,3,5-trione with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure maximum yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

1,3,5-Cyclohexanetricarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3,5-Cyclohexanetricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Cyclohexanetricarbonitrile involves its interaction with various molecular targets. The cyano groups in the compound can form strong interactions with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

1,3,5-Cyclohexanetricarbonitrile can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of cyano groups and cyclohexane ring, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

cyclohexane-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOSHREZKXCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183582-92-5, 168280-46-4
Record name 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the photoelectron spectrum of the acrylonitrile trimer anion in understanding 1,3,5-Cyclohexanetricarbonitrile?

A1: The photoelectron spectrum of the acrylonitrile trimer anion, (AN)3-, provides valuable insights into the structure of this compound. By comparing the spectrum of (AN)3- with that of a synthesized this compound molecular anion, researchers concluded that the trimer anion likely exists as the diaxial stereoisomer of this compound. This conclusion is based on the similarity in their vertical detachment energies []. This finding sheds light on the anionic polymerization process of acrylonitrile.

Q2: How does this compound contribute to the formation of hierarchical self-assemblies?

A2: this compound, specifically the cis isomer (cis-HTN), plays a crucial role in the formation of hierarchical self-assemblies by acting as a guest molecule within π-stacked supramolecular cages []. These cages, denoted as π-MX-cages, are formed by the self-assembly of [MXL]+ ions through π-stacking interactions. The π-MnBr-cages, in particular, can encapsulate cis-HTN molecules within their central voids. This encapsulation, driven by hydrogen bonding between the cage and the nitrile groups of cis-HTN, contributes to the overall stability and hierarchical organization of the supramolecular structure.

Q3: Are there alternative molecules to this compound used in constructing similar π-stacked supramolecular cages?

A3: Yes, besides this compound, researchers have successfully incorporated other guest molecules within π-MX-cages []. For instance, acetonitrile (CH3CN) has been encapsulated within the π-MnBr-cages. Furthermore, the research highlights the versatility of π-MX-cages by demonstrating the encapsulation of inorganic species like the [Mn(H2O)6]@([Mn(H2O)4]4[Br42-]6) cluster and ions such as S2O42−, S2O62−, HSO3, and H2PO4 within different types of π-MX-cages. This highlights the potential of these cages for encapsulating a wide range of molecules and ions by tuning the cage composition and leveraging various intermolecular interactions.

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